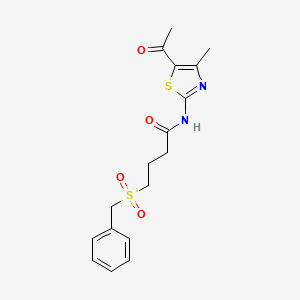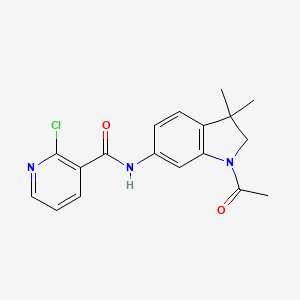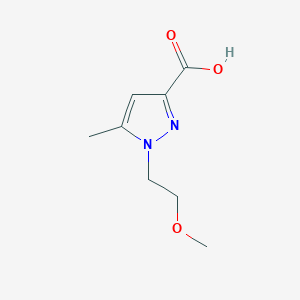![molecular formula C19H16F2O4 B2785244 (2Z)-2-{[4-(difluoromethoxy)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 1025637-49-3](/img/structure/B2785244.png)
(2Z)-2-{[4-(difluoromethoxy)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-{[4-(difluoromethoxy)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: is a synthetic organic compound characterized by its unique structure, which includes a difluoromethoxy group and a dimethoxyindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-{[4-(difluoromethoxy)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Formation of the Indenone Core: The starting material, 5,6-dimethoxyindan-1-one, undergoes a series of reactions to form the indenone core.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction with 4-(difluoromethoxy)benzaldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst or a ligand in various catalytic reactions.
Material Science: It may be utilized in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Biochemical Studies: It can be used in biochemical assays to study its interactions with biological molecules.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Pharmacology: Its effects on cellular processes can be studied to understand its pharmacological potential.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mecanismo De Acción
The mechanism of action of (2Z)-2-{[4-(difluoromethoxy)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
- (2Z)-2-[[4-(methoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
- (2Z)-2-[[4-(fluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
- (2Z)-2-[[4-(trifluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring. The presence of difluoromethoxy, methoxy, fluoromethoxy, or trifluoromethoxy groups can significantly influence the compound’s properties.
- Reactivity: The reactivity of these compounds may vary based on the electronic and steric effects of the substituents.
- Applications: While all these compounds may have similar applications, their efficacy and specificity can differ, making (2Z)-2-{[4-(difluoromethoxy)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one unique in its potential uses.
Propiedades
IUPAC Name |
(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4/c1-23-16-9-12-8-13(18(22)15(12)10-17(16)24-2)7-11-3-5-14(6-4-11)25-19(20)21/h3-7,9-10,19H,8H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVJZZJWOXMQBO-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=C(C=C3)OC(F)F)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=C(C=C3)OC(F)F)/C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)

![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide hydrochloride](/img/structure/B2785171.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)
![1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2785174.png)


![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol](/img/structure/B2785178.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2785179.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2785182.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2785183.png)

